4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-bromo-2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZIWWZWZZIQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=N2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid typically proceeds via:
- Construction of the pyrazole core bearing the pyridin-2-yl substituent.
- Introduction of the ethyl group at the N-1 position.
- Selective bromination at the 4-position of the pyrazole ring.
- Functionalization at the 5-position to install the carboxylic acid group or its ester precursor.
The key intermediate often used is the 3-substituted sulfonyloxy pyrazole carboxylate, which undergoes bromination to form the bromo-pyrazole carboxylate derivative.
Bromination via Inorganic Bromide Salts (Preferred Industrial Method)
A novel, efficient, and environmentally friendly method involves bromination of 3-substituted sulfonyloxy pyrazole carboxylates using inorganic bromide salts as brominating agents. This method avoids the use of hazardous brominating reagents such as tribromophosphine oxide or hydrogen bromide gas, minimizing toxic waste generation.
$$
\text{3-substituted sulfonyloxy pyrazole carboxylate} + \text{Inorganic bromide salt} \rightarrow \text{4-bromo-pyrazole carboxylate}
$$
- Brominating reagents: sodium bromide, potassium bromide, lithium bromide, ammonium bromide, magnesium bromide, calcium bromide, zinc bromide, barium bromide, ferric bromide, copper bromide, nickel bromide.
- Molar ratio of bromide salt: 0.5 to 3 equivalents relative to the pyrazole substrate.
- Solvents: ethers (tetrahydrofuran, diethyl ether), aromatic solvents (toluene, xylene, chlorobenzene), ketones (methyl ethyl ketone), nitriles (acetonitrile), and polar aprotic solvents (N,N-dimethylformamide).
- Temperature range: 0 to 130 °C, typically 20 to 110 °C.
- Reaction time: 0.5 to 24 hours, commonly 2 to 12 hours.
- High yield of bromo-pyrazole carboxylate (typically >70%).
- Reduced environmental impact due to avoidance of phosphorus-containing waste.
- Cost-effective and safer for scale-up in industrial production.
Oxidation Route Using Potassium Persulfate
Another method involves oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate to the corresponding pyrazole carboxylate using potassium persulfate in an acetonitrile solvent system with sulfuric acid as a catalyst.
| Parameter | Details |
|---|---|
| Oxidizing agent | Potassium persulfate (K2S2O8) |
| Solvent | Acetonitrile |
| Catalyst | Sulfuric acid |
| Equivalents of oxidant | 1.0 to 2.0 eq (optimal 1.3-1.7 eq) |
| Temperature | Elevated, typically reflux |
| Yield | 75-80% |
This method is useful for converting dihydropyrazole intermediates into fully aromatic pyrazole carboxylates with bromine substitution at the 4-position.
Bromination Using Hydrogen Bromide Gas or p-Toluenesulfonyl Chloride
Earlier methods involve bromination of 1-(pyridin-2-yl)-3-pyrazolidinone-5-carboxylate derivatives using hydrogen bromide gas or p-toluenesulfonyl chloride followed by hydrogen bromide treatment.
- Use of hydrogen bromide gas in dibromomethane solvent yields high bromination efficiency.
- Use of hydrogen bromide in acetic acid results in lower yields (<10% compared to gas phase).
- p-Toluenesulfonyl chloride activates the pyrazole intermediate for subsequent bromination.
However, these methods are less favored industrially due to handling difficulties and environmental concerns.
Summary of Preparation Methods Comparison
| Method | Brominating Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Impact | Industrial Suitability |
|---|---|---|---|---|---|---|---|
| Inorganic bromide salts (NaBr, MgBr2, etc.) | Sodium bromide, magnesium bromide, etc. | THF, toluene, acetonitrile, DMF | 20–110 | 2–12 | High (>70%) | Low | High |
| Oxidation with potassium persulfate | Potassium persulfate | Acetonitrile | Reflux | Several hours | 75–80 | Moderate | Moderate |
| Hydrogen bromide gas | HBr gas | Dibromomethane | Ambient to reflux | Few hours | High | High (hazardous gas) | Low |
| p-Toluenesulfonyl chloride + HBr | p-Toluenesulfonyl chloride + HBr | Various solvents | Variable | Variable | Moderate | Moderate | Low |
Detailed Research Findings and Notes
- The use of inorganic bromide salts for bromination represents a significant advancement, reducing hazardous waste and simplifying operations.
- The reaction mechanism involves substitution of the sulfonyloxy group by bromide ion under controlled temperature and solvent conditions.
- Optimal molar ratios of brominating agent and reaction time are critical to maximize yield and minimize by-products.
- The oxidation step with potassium persulfate is a mild and effective method to aromatize dihydropyrazole intermediates without over-oxidation.
- Solvent choice impacts solubility, reaction rate, and purity of the final product; polar aprotic solvents such as DMF and acetonitrile are commonly preferred.
- The described methods are scalable and have been patented, indicating industrial relevance and reliability.
Example Experimental Procedure (Adapted)
Synthesis of this compound via bromide salt method:
- Dissolve 3-substituted sulfonyloxy pyrazole carboxylate intermediate in tetrahydrofuran (THF).
- Add sodium bromide (1.2 equivalents) to the solution under stirring.
- Heat the mixture to 80 °C and maintain for 8 hours.
- Monitor reaction progress by HPLC or TLC.
- Upon completion, cool the mixture and filter off any solids.
- Concentrate the filtrate and purify the product by recrystallization or chromatography.
- Obtain the target bromo-pyrazole carboxylic acid in yields exceeding 70%.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The pyridinyl group can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Ethylation: Ethyl halides, bases like potassium carbonate or sodium hydride
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium phosphate
Carboxylation: Carbon dioxide, high pressure and temperature
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used
Oxidation Products: Oxidized derivatives of the pyrazole ring
Coupling Products: Complex structures with extended conjugation or additional functional groups
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity:
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid showed potent activity against various bacterial strains, including resistant strains. The mechanism is believed to involve the inhibition of bacterial enzyme systems, making these compounds potential candidates for new antibiotics .
Anti-inflammatory Properties:
Another area of investigation focuses on the anti-inflammatory effects of pyrazole derivatives. In vitro studies revealed that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Agrochemical Applications
Pesticide Development:
The compound has been explored for its potential as a pesticide. Its structural similarity to known herbicides suggests that it may act as a selective herbicide, targeting specific weed species without harming crops. Field trials have shown promising results in reducing weed populations while maintaining crop yield .
Insecticidal Properties:
Additionally, research has highlighted the insecticidal properties of related pyrazole compounds. Studies indicate that these compounds can disrupt the nervous systems of pests, leading to effective pest control strategies in agriculture .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University involved testing various pyrazole derivatives against a panel of bacterial strains. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for drug development.
Case Study 2: Agricultural Trials
In agricultural trials conducted in Texas, the compound was evaluated for its efficacy as a herbicide. The results showed a significant reduction in target weed populations with minimal impact on surrounding crops, demonstrating its potential as an environmentally friendly pest management solution.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors, interfering with biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with analogs:
Key Observations :
- Substituent Position : The position of bromine (C4 vs. C5) and the presence of pyridine (vs. chloro-pyridine) significantly influence electronic distribution and binding interactions. For example, the 3-chloropyridin-2-yl group in increases lipophilicity compared to the pyridin-2-yl group in the target compound.
- Molecular Weight : Smaller analogs like and (233 g/mol) may exhibit better bioavailability than the target compound (296 g/mol), depending on substituent effects.
Biological Activity
4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and research findings related to this compound, highlighting its significance in pharmacological applications.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrN3O2 |
| Molecular Weight | 296.12 g/mol |
| CAS Number | 2098044-45-0 |
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. For instance, a review highlighted that certain pyrazole derivatives demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the treatment of inflammatory diseases. The selectivity index for some derivatives was reported to be significantly higher than traditional anti-inflammatory drugs like celecoxib and indomethacin .
Anticancer Activity
Research has also explored the anticancer potential of pyrazole derivatives. A series of tri-substituted pyrazole compounds were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated promising activity, with some compounds showing IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may modulate inflammatory pathways and inhibit key enzymes involved in cancer progression. The ability to selectively inhibit COX enzymes while minimizing side effects on gastric mucosa is particularly noteworthy, as highlighted in various studies .
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory activity of pyrazole derivatives using the carrageenan-induced paw edema model in rats. The results demonstrated that certain derivatives exhibited significant reduction in edema compared to controls, with minimal degenerative changes observed in histopathological analyses of treated tissues .
Evaluation of Anticancer Activity
In another research effort, tri-substituted pyrazoles were tested against human cancer cell lines, revealing that specific modifications to the pyrazole ring enhanced cytotoxicity. The study employed MTT assays to assess cell viability, and results indicated that modifications at the 5-position of the pyrazole ring led to increased potency against breast and colon cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
